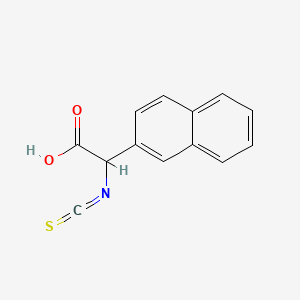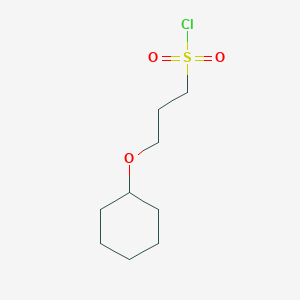
2-Isothiocyanato-2-(naphthalen-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isothiocyanato-2-(naphthalen-2-yl)acetic acid is an organic compound that features both an isothiocyanate group and a naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isothiocyanato-2-(naphthalen-2-yl)acetic acid typically involves the reaction of 2-(naphthalen-2-yl)acetic acid with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:
Starting Material: 2-(naphthalen-2-yl)acetic acid
Reagent: Thiophosgene (CSCl2)
Conditions: The reaction is typically conducted in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Isothiocyanato-2-(naphthalen-2-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Addition Reactions: The double bond in the isothiocyanate group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures in the presence of a suitable solvent.
Major Products
Thiourea Derivatives: Formed from the reaction with amines
Thiocarbamates: Formed from the reaction with alcohols
Applications De Recherche Scientifique
2-Isothiocyanato-2-(naphthalen-2-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Isothiocyanato-2-(naphthalen-2-yl)acetic acid involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The naphthalene ring may also contribute to the compound’s overall bioactivity by interacting with hydrophobic regions of target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Naphthalen-2-yloxy)acetic acid
- 2-(Naphthalen-2-yl)acetic acid
- 2-(Naphthalen-1-yl)acetic acid
Uniqueness
2-Isothiocyanato-2-(naphthalen-2-yl)acetic acid is unique due to the presence of both the isothiocyanate group and the naphthalene ring. This combination imparts distinct chemical reactivity and potential bioactivity, setting it apart from other similar compounds that may lack one of these functional groups.
Propriétés
Formule moléculaire |
C13H9NO2S |
|---|---|
Poids moléculaire |
243.28 g/mol |
Nom IUPAC |
2-isothiocyanato-2-naphthalen-2-ylacetic acid |
InChI |
InChI=1S/C13H9NO2S/c15-13(16)12(14-8-17)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,(H,15,16) |
Clé InChI |
BITWRBMJTRZSSL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C(C(=O)O)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Benzo[d]thiazol-2-ylmethyl)azetidin-3-ol](/img/structure/B13621834.png)







![1,7-Diazaspiro[4.5]decan-2-onehydrochloride](/img/structure/B13621884.png)


![2-Amino-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetonitrilehydrochloride](/img/structure/B13621905.png)


